8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
This compound belongs to the purine-2,6-dione class, characterized by a xanthine-derived core structure with modifications at the 7- and 8-positions. Key structural features include:
- 7-position: A 2-methoxyethyl group, contributing moderate hydrophilicity and flexibility.
- 8-position: A 4-ethylpiperazinylmethyl moiety, which enhances interaction with biological targets such as adenosine or adrenergic receptors due to its basic nitrogen atoms .
- 1- and 3-positions: Methyl groups that stabilize the purine ring and influence metabolic stability.
Its molecular formula is C₂₀H₃₁N₇O₄, with an average molecular weight of 433.51 g/mol (calculated from structural analogs in ).
Properties
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O3/c1-5-21-6-8-22(9-7-21)12-13-18-15-14(23(13)10-11-26-4)16(24)20(3)17(25)19(15)2/h5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPYWGVWCPVAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethylpiperazine and methoxyethyl groups through nucleophilic substitution reactions. Common reagents used in these steps include alkyl halides, piperazine derivatives, and methoxyethyl halides. The reaction conditions often require controlled temperatures, solvents like dimethylformamide or dichloromethane, and catalysts such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental steps as the laboratory synthesis but optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters and the implementation of purification techniques like crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can modify the functional groups, resulting in reduced analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Alkyl halides, piperazine derivatives; reactions often require polar aprotic solvents and catalysts like potassium carbonate.
Major Products
Scientific Research Applications
8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of cancer cell proliferation or modulation of neurotransmitter release in neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties are shaped by substitutions at the 7- and 8-positions. Below is a systematic comparison with analogs:
Substituent Variations at the 7-Position
Substituent Variations at the 8-Position
Physicochemical and Spectroscopic Data
Biological Activity
8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential pharmacological properties. The compound's structure suggests various biological activities, particularly in relation to cellular signaling and enzyme interactions.
The compound has the following chemical characteristics:
| Property | Data |
|---|---|
| Molecular Formula | C21H36N6O2 |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | 8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Appearance | Solid |
The biological activity of this compound is primarily linked to its interaction with biological macromolecules, particularly enzymes and receptors involved in various signaling pathways. The purine core is crucial for binding to these targets, which can modulate cellular functions.
Potential Pathways
Research indicates that similar compounds may interact with pathways such as:
- Wnt Signaling Pathway : Involved in cell proliferation and differentiation.
- Dipeptidyl Peptidase (DPP) Inhibition : Suggests potential benefits in metabolic disorders like diabetes.
Pharmacological Applications
Several studies have explored the pharmacological applications of compounds with similar structures. For instance:
- Anticancer Activity : Compounds structurally related to purines have shown promise in inhibiting cancer cell growth by interfering with nucleotide synthesis.
- Neuroprotective Effects : Some derivatives have been investigated for their ability to inhibit acetylcholinesterase, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease .
Case Studies
A notable case study involves the evaluation of piperazine derivatives as acetylcholinesterase inhibitors. Virtual screening and molecular docking studies revealed that certain piperazine compounds effectively bind at the enzyme's active sites, indicating potential as therapeutic agents for cognitive disorders .
Toxicity and Safety Profile
While specific toxicity data for this compound is limited, general safety profiles of similar piperazine derivatives suggest a need for careful evaluation during drug development. Adherence to Lipinski's Rule of Five is often used to predict the pharmacokinetics of these compounds.
Q & A
Q. Table 1. Comparative Bioactivity of Structural Analogs
| Compound ID | 7-Substituent | Piperazine Group | IC₅₀ (nM) for PDE10A | Reference |
|---|---|---|---|---|
| Target Compound | 2-Methoxyethyl | 4-Ethyl | 320 ± 45 | |
| Analog A | Pentyl | 4-Methyl | 650 ± 90 | |
| Analog B | Hexyl | 4-Ethyl | 280 ± 35 |
Q. Table 2. Synthetic Yield Optimization
| Reaction Step | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Piperazine Coupling | DMF | 60 | 52 | 96 |
| Alkylation | THF | 40 | 68 | 98 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
